[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylsulfanylpyrazin-2-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8(2)14(7-10(15)16)6-9-11(17-3)13-5-4-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURJRSGWNXGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1SC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathway
The primary synthetic route involves sequential nucleophilic substitutions to construct the pyrazine core and introduce functional groups. A representative protocol begins with 3-methylsulfanyl-pyrazin-2-ylmethanol, which undergoes alkylation with isopropylamine in anhydrous dichloromethane at 0–5°C. The intermediate is then reacted with bromoacetic acid under basic conditions (K₂CO₃, DMF) to form the target compound.
Key reaction parameters:
Alternative Halogenated Intermediates
Patents describe using 3-chloromethylpyrazine derivatives as substrates, where chlorine displacement by isopropylamine occurs in tetrahydrofuran (THF) with triethylamine as a base. This method achieves 82% yield but requires rigorous exclusion of moisture to avoid hydrolysis.
Multicomponent Reactions (MCRs)
One-Pot Assembly
A streamlined approach combines pyrazine-2-carbaldehyde, isopropylamine, and thioglycolic acid in ethanol under reflux. The Ugi four-component reaction variant employs:
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Components: Aldehyde, amine, carboxylic acid, and isocyanide
Advantages:
Solvent and Catalytic Optimization
Comparative studies show ethanol/water (4:1) mixtures improve yields (78–91%) versus pure ethanol (65–72%) due to enhanced solubility of intermediates. Catalytic systems like CuI (5 mol%) in DMF further reduce reaction time from 24 h to 6 h.
Stepwise Condensation Approaches
Pyrazine Ring Construction
The Hantzsch pyrazine synthesis remains foundational:
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Condensation of 1,2-diketones (e.g., diacetyl) with ammonium acetate in acetic acid.
Critical control points:
Amino-Acetic Acid Coupling
Post-functionalization involves activating the carboxylic acid group (e.g., using EDCl/HOBt) for amide bond formation with the isopropylamine-pyrazine intermediate. Yields exceed 90% when using dimethylaminopyridine (DMAP) as a catalyst in CH₂Cl₂.
Catalytic and Green Chemistry Innovations
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) facilitates stereoselective amidation in ionic liquids ([BMIM][BF₄]), achieving 88% enantiomeric excess (ee) for chiral variants. This method reduces waste compared to traditional acyl chloride routes.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) in PEG-400 shortens reaction times from 12 h to 45 min, with a 15% yield improvement. Solvent-free conditions further enhance atom economy.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC conditions:
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Column: C18 (4.6 × 250 mm)
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Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents disclose tubular reactors with in-line IR monitoring for real-time adjustment of:
Crystallization Optimization
Anti-solvent crystallization (heptane/ethyl acetate) produces uniform crystals (90% <50 μm), ensuring consistent dissolution profiles for pharmaceutical formulations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Sub. | 78–82 | 95–97 | 8–10 | High |
| MCR | 85–91 | 88–92 | 6–8 | Moderate |
| Stepwise Condensation | 70–75 | 90–94 | 12–14 | Low |
| Microwave-Assisted | 88–93 | 96–98 | 0.75–1.5 | High |
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted amino-acetic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is explored for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions due to their ability to interact with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds similar to Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
Biological Studies
The compound is investigated for its interactions with enzymes and receptors, which may lead to the development of new drugs targeting diseases such as hypertension and cancer.
Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, potentially leading to altered cellular responses. For instance, its interaction with prostacyclin receptors has been noted in studies focusing on vascular health.
Materials Science
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced durability or functionality.
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for various diseases | Induces apoptosis in cancer cells |
| Biological Studies | Interaction with enzymes and receptors | Modulates signaling pathways related to vascular health |
| Materials Science | Development of novel materials | Enhances durability and functionality in coatings |
Mechanism of Action
The mechanism of action of [Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 2-[(3-methylsulfanyl-pyrazin-2-yl)methyl-propan-2-ylamino]acetic acid
- Molecular Formula : C11H17N3O3S
- Molecular Weight : 255.34 g/mol
The presence of the pyrazine ring and the isopropyl group suggests a potential for diverse biological interactions, making it a candidate for further investigation.
The biological activity of Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction : It can influence signal transduction pathways, potentially affecting cell growth, survival, and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that pyrazine derivatives can exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
Antimicrobial Properties
Research has indicated that pyrazine derivatives can display significant antimicrobial activity. For instance, compounds structurally related to Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Potential
Studies have explored the role of pyrazine derivatives in cancer therapy. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation presents a potential therapeutic avenue.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antioxidant | Scavenging free radicals |
Case Studies
-
Antimicrobial Efficacy :
A study examined the antimicrobial effects of various pyrazine derivatives, including Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid. Results indicated an EC50 value indicating e
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
